

An In-depth Technical Guide to the Synthesis of Solvent Yellow 72

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, a monoazo pyrazolone dye, is recognized for its vibrant yellow hue and applications in coloring various materials, including plastics, polymers, and inks. Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This technical guide provides a comprehensive overview of the synthesis pathway of **Solvent Yellow 72**, including detailed experimental protocols, quantitative data, and characterization methods. The synthesis involves a two-step process: the diazotization of o-anisidine and the subsequent azo coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. While specific quantitative data for this exact dye is limited in published literature, this guide consolidates typical procedures and expected outcomes based on the synthesis of analogous pyrazolone azo dyes.

Introduction

Solvent Yellow 72, with the Colour Index name C.I. 127450 and CAS number 61813-98-7, is a significant member of the azo dye family.[1][2] Its molecular structure, featuring a pyrazolone ring coupled to an o-anisidine derivative through an azo linkage (-N=N-), is responsible for its characteristic color and properties. The synthesis of such dyes is of great interest due to their wide range of applications and the versatility of the synthetic route, which allows for the generation of a diverse palette of colors through the selection of different aromatic amines and



coupling components. This guide will focus on the core synthesis pathway of **Solvent Yellow 72**, providing a detailed, practical framework for its laboratory-scale preparation.

Synthesis Pathway

The synthesis of **Solvent Yellow 72** is achieved through a two-stage reaction process:

- Diazotization of o-Anisidine: o-Anisidine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is highly temperature-sensitive and is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
- Azo Coupling: The resulting diazonium salt of o-anisidine is then reacted with the coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic substitution reaction occurs at the active methylene group of the pyrazolone ring, leading to the formation of the azo dye, Solvent Yellow 72. The coupling reaction is typically performed in a neutral to slightly alkaline medium to facilitate the reaction.

Experimental Protocols

The following protocols are representative of the synthesis of pyrazolone azo dyes and can be adapted for the preparation of **Solvent Yellow 72**.

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)
o-Anisidine	C7H9NO	123.15
Sodium Nitrite	NaNO ₂	69.00
Hydrochloric Acid (conc.)	HCI	36.46
3-Methyl-1-phenyl-1H-pyrazol- 5(4H)-one	C10H10N2O	174.19
Sodium Acetate	CH₃COONa	82.03
Ethanol	C2H5OH	46.07
Distilled Water	H ₂ O	18.02



Step 1: Diazotization of o-Anisidine

- In a 250 mL beaker, dissolve a specific molar equivalent of o-anisidine in a mixture of concentrated hydrochloric acid and distilled water.
- Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
- Prepare a solution of sodium nitrite in distilled water.
- Add the sodium nitrite solution dropwise to the cooled o-anisidine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt of oanisidine.

Step 2: Azo Coupling Reaction

- In a separate 500 mL beaker, dissolve an equimolar amount of 3-methyl-1-phenyl-1Hpyrazol-5(4H)-one in an aqueous solution of sodium hydroxide or in a solvent like ethanol.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
- Maintain the pH of the reaction mixture between 5 and 7 by the portion-wise addition of a saturated sodium acetate solution.
- Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to gradually rise to room temperature.
- The precipitated solid, **Solvent Yellow 72**, is then collected by filtration.

Purification

 Wash the crude product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.



- Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified Solvent Yellow 72.
- Dry the purified product in a vacuum oven at a moderate temperature.

Quantitative Data

While specific experimental yields for **Solvent Yellow 72** are not readily available in the literature, the synthesis of similar pyrazolone azo dyes typically results in yields ranging from 70% to 90%. The following table summarizes some of the known physical properties of **Solvent Yellow 72**.[3]

Property	Value
Molecular Formula	C17H16N4O2
Molecular Weight	308.33 g/mol
Appearance	Bright Yellow Powder
Heat Resistance	200 °C
Light Fastness	5-6
Water Solubility	1% max
Tinting Strength	95% - 105%

Characterization

The synthesized **Solvent Yellow 72** can be characterized using various spectroscopic techniques to confirm its structure and purity.

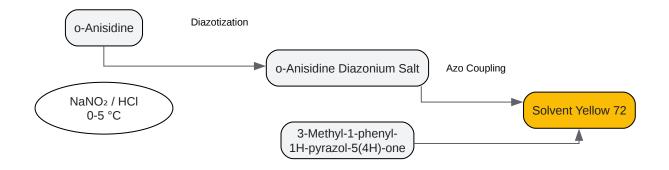
- UV-Visible Spectroscopy: In a suitable solvent like ethanol, Solvent Yellow 72 is expected to
 exhibit a strong absorption band in the visible region, which is characteristic of the extended
 π-conjugation of the azo dye. The λmax is typically observed in the range of 400-450 nm for
 similar pyrazolone yellow dyes.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Expected peaks would include N=N stretching



of the azo group, C=O stretching of the pyrazolone ring, C-H stretching and bending from the aromatic and methyl groups, and C-N stretching vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of the phenyl and anisidine rings, the methyl protons, and the methoxy protons.
 The chemical shifts of these protons would provide valuable information about the electronic environment of the molecule.
 - ¹³C NMR: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the pyrazolone ring and the carbons of the aromatic rings.

Visualizations Synthesis Pathway of Solvent Yellow 72

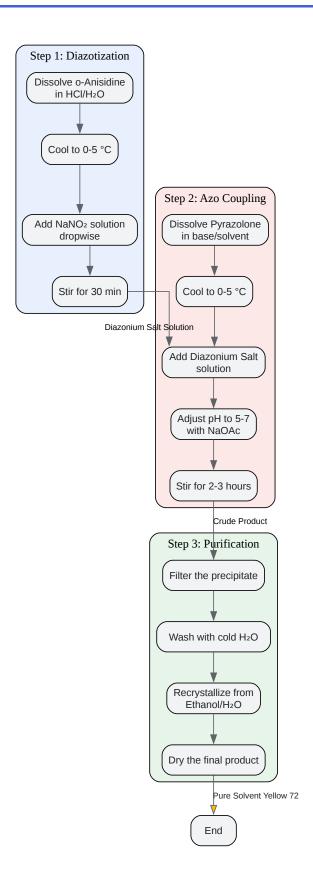


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Caption: Synthesis of Solvent Yellow 72 via diazotization and azo coupling.

Experimental Workflow





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